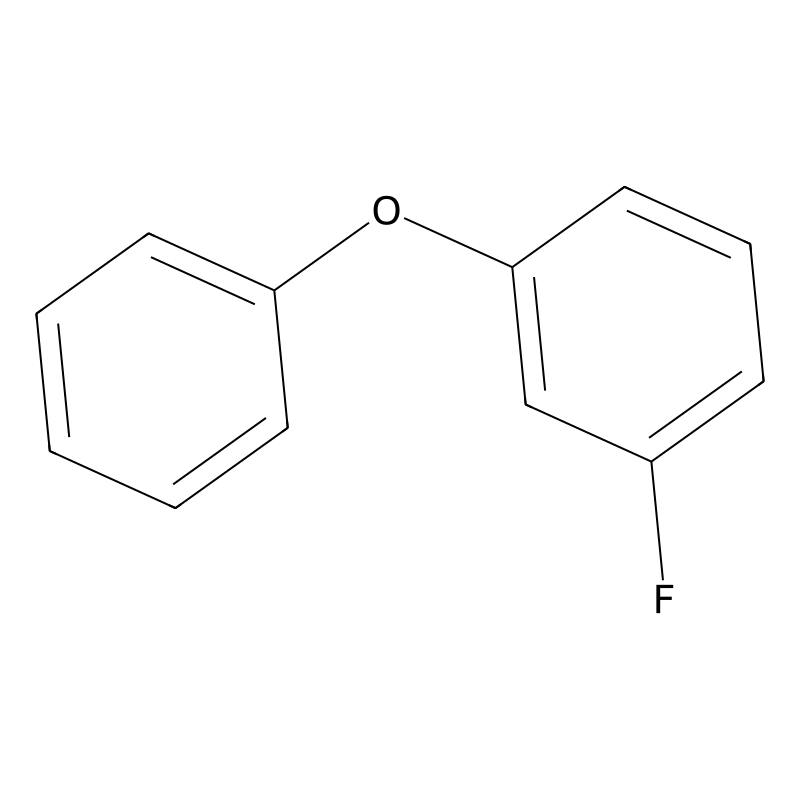1-Fluoro-3-phenoxybenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Biology
Application Summary: 1-Fluoro-3-phenoxybenzene is utilized in biological research, particularly in the development of single-benzene-based fluorophores (SBBFs) which are crucial for fluorescence-based techniques in analytical, imaging, and sensing applications .
Methods of Application: These compounds are synthesized with an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone. The synthesis involves various organic reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions.
Results and Outcomes: The SBBFs exhibit enhanced photophysical properties, such as brightness and photostability, which are quantified using spectroscopic methods like UV-Vis and fluorescence spectroscopy .
Materials Science
Application Summary: In materials science, 1-Fluoro-3-phenoxybenzene derivatives are used to create fluorophores with specific properties for materials development .
Methods of Application: The methods involve chemical synthesis and characterization of the fluorophores, followed by their incorporation into materials through processes like doping or covalent bonding.
Results and Outcomes: The resulting materials demonstrate unique attributes such as low surface energy and exceptional weather resistance, which are measured using techniques like contact angle measurement and accelerated weathering tests .
Chemistry
Application Summary: This compound plays a role in the synthesis of new chemical entities, serving as a building block for complex molecules .
Methods of Application: Chemists employ 1-Fluoro-3-phenoxybenzene in various organic synthesis reactions, including coupling reactions and as an intermediate in multi-step syntheses.
Medicine
Application Summary: 1-Fluoro-3-phenoxybenzene is involved in the development of small molecules for medicinal applications, enhancing the potency and selectivity of drugs .
Methods of Application: The compound is used in medicinal chemistry to modify drug molecules, potentially blocking metabolic oxidation sites and improving pharmacokinetics.
Results and Outcomes: The modified drugs show improved efficacy and reduced side effects, as determined by clinical trials and bioavailability studies .
Pharmacology
Application Summary: It contributes to the pharmacological enhancement of drugs, affecting their potency and metabolic stability .
Methods of Application: Pharmacological studies involve the incorporation of fluorine atoms into drug candidates and assessing their impact on drug behavior.
Results and Outcomes: Studies reveal that fluorine substitution can significantly improve a drug’s performance, which is evaluated through pharmacokinetic and pharmacodynamic profiling .
Analytical Techniques
Application Summary: 1-Fluoro-3-phenoxybenzene is used in the development of analytical techniques, particularly in the synthesis of fluorinated building blocks for analytical reagents .
Methods of Application: The compound is used in the preparation of analytical standards and reagents, which are essential for accurate measurement and detection in various analytical methods.
Results and Outcomes: The reagents contribute to the precision and accuracy of analytical techniques, with performance metrics assessed through calibration curves and sensitivity analyses .
1-Fluoro-3-phenoxybenzene is an aromatic compound with the molecular formula C₁₂H₉FO. It features a fluorine atom and a phenoxy group attached to a benzene ring. The compound is recognized for its potential utility in organic synthesis and material science due to its unique electronic properties and reactivity patterns .
The reactivity of 1-fluoro-3-phenoxybenzene can be attributed to the presence of the fluorine atom, which can participate in nucleophilic substitutions or electrophilic aromatic substitutions. Key reactions include:
- Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under suitable conditions, facilitating the synthesis of various derivatives.
- Electrophilic Aromatic Substitution: The phenoxy group can direct electrophiles to ortho and para positions on the benzene ring, allowing for further functionalization .
Several methods exist for synthesizing 1-fluoro-3-phenoxybenzene:
- Direct Fluorination: This method involves the reaction of phenoxybenzene with a fluorinating agent under controlled conditions.
- Nucleophilic Substitution: Starting from 3-bromo-phenoxybenzene, treatment with a fluoride source can yield 1-fluoro-3-phenoxybenzene in good yields .
- Electrophilic Aromatic Substitution: The introduction of the phenoxy group onto a fluorinated benzene precursor can also be achieved through this method.
1-Fluoro-3-phenoxybenzene finds applications in:
- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: Its unique properties make it suitable for developing advanced materials, such as polymers with specific electronic characteristics.
- Research: It is used in studies exploring structure-activity relationships in medicinal chemistry .
Interaction studies involving 1-fluoro-3-phenoxybenzene often focus on its behavior in biological systems or its reactivity with other chemical species. These studies help elucidate its potential applications and effects within various chemical environments. Research indicates that compounds containing fluorine can exhibit altered interaction profiles compared to their non-fluorinated counterparts, influencing their pharmacokinetics and toxicity .
Several compounds share structural similarities with 1-fluoro-3-phenoxybenzene. These include:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1-Fluoro-4-phenoxybenzene | C₁₂H₉FO | Similar structure; different substitution pattern |
| 2-Fluoro-4-phenoxybenzene | C₁₂H₉FO | Different position of fluorine; potential variations in reactivity |
| Phenyl fluoride | C₆H₅F | Simpler structure; lacks phenoxy group |
| 4-Fluorophenol | C₆H₅F | Hydroxyl group instead of phenoxy; used in different applications |
Uniqueness
The uniqueness of 1-fluoro-3-phenoxybenzene lies in its specific arrangement of functional groups, which influences its chemical reactivity and potential applications. The combination of a fluorine atom and a phenoxy group provides distinct electronic properties that are not present in similar compounds, making it particularly valuable for targeted synthetic pathways and research applications .








